Methyl 3-amino-4-hydroxy-5-methoxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-4-hydroxy-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISBFCKPNAZKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50539850 | |
| Record name | Methyl 3-amino-4-hydroxy-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50539850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92643-72-6 | |
| Record name | Methyl 3-amino-4-hydroxy-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50539850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Aromatic Amino Esters in Contemporary Chemical Research
Aromatic amino esters are a class of organic compounds characterized by an ester functional group and an amino group attached to an aromatic ring. researchgate.net This structural combination imparts a unique reactivity profile, making them highly valuable in various facets of chemical research. The presence of the amino group, a strong activating group, and the ester, a deactivating group, on the same aromatic nucleus allows for selective chemical transformations.
These compounds are integral to the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. researchgate.net The interplay of the different functional groups allows for a diverse range of chemical reactions, such as electrophilic aromatic substitution, diazotization of the amino group, and nucleophilic acyl substitution at the ester carbonyl. This versatility has cemented their role as key intermediates in multi-step synthetic sequences. For instance, β-enamino esters are recognized as versatile precursors for the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov
Furthermore, the incorporation of aromatic amino ester moieties into larger molecules can significantly influence their biological activity. The rigid, planar nature of the aromatic ring provides a stable scaffold for interaction with biological targets, while the functional groups can participate in hydrogen bonding and other non-covalent interactions that are crucial for molecular recognition. jocpr.com
An Overview of Methyl 3 Amino 4 Hydroxy 5 Methoxybenzoate S Relevance As a Synthetic Intermediate
Methyl 3-amino-4-hydroxy-5-methoxybenzoate is a polysubstituted aromatic compound with the chemical formula C₉H₁₁NO₄. synquestlabs.combldpharm.comchemspider.com Its structure features a benzene (B151609) ring substituted with a methyl ester group, an amino group, a hydroxyl group, and a methoxy (B1213986) group. This unique arrangement of functional groups suggests its potential as a versatile intermediate in organic synthesis.
While specific, large-scale applications of this compound are not extensively documented in publicly available research, its structural components are present in numerous significant pharmaceutical compounds. For example, the related compound methyl 3-hydroxy-4-methoxybenzoate serves as a starting material in a novel synthesis of gefitinib, a tyrosine kinase inhibitor used in cancer therapy. nih.govnih.gov The synthesis involves a series of reactions including alkylation, nitration, reduction, and cyclization, highlighting the utility of the substituted benzoate (B1203000) scaffold. nih.gov
The presence of multiple functional groups on the aromatic ring of this compound offers several potential reaction pathways. The amino group can be diazotized and replaced with a variety of other substituents. The hydroxyl group can be alkylated or acylated, and the ester can be hydrolyzed or converted to an amide. This multi-functionality makes it a potentially valuable building block for the synthesis of complex, biologically active molecules.
Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 92643-72-6 | synquestlabs.combldpharm.comkingscientific.comnovachem.com.au |
| Molecular Formula | C₉H₁₁NO₄ | synquestlabs.combldpharm.comchemspider.com |
Biological Activities and Mechanisms of Action of Methyl 3 Amino 4 Hydroxy 5 Methoxybenzoate Derivatives
Application as Precursors in Drug Discovery and Development
The substituted benzene (B151609) ring structure of Methyl 3-amino-4-hydroxy-5-methoxybenzoate offers a valuable scaffold for medicinal chemists. The strategic placement of amino, hydroxyl, and methoxy (B1213986) groups allows for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives with specific biological activities. This has made it a key starting material in the development of inhibitors for several important enzymes.
Design and Synthesis of Thrombin Inhibitors
Derivatives of this compound have been instrumental in the creation of novel thrombin inhibitors. Thrombin is a crucial enzyme in the blood coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thrombotic diseases.
In the quest for effective thrombin inhibitors, researchers have utilized this compound as a foundational element. One notable strategy involved the synthesis of a benzoxazole (B165842) derivative from the parent compound. This initial structure then underwent extensive lead optimization to enhance its potency and pharmacokinetic profile. Key goals of this optimization included increasing thrombin inhibition, reducing potential for drug-drug interactions by minimizing pregnane (B1235032) X receptor (PXR) binding, and maintaining a favorable balance between absorption and metabolic clearance.
The interaction of an inhibitor with the active site of an enzyme like thrombin is often described by the fit of its different parts into specific pockets, denoted as P1, P2, P3, P4, etc. Scientists have systematically modified the residues of inhibitor molecules designed from this compound to optimize these interactions.
For the P4 residue, which binds to the S4 pocket of thrombin, various cyclic amines were explored. For instance, substituting a morpholine (B109124) ring at the P4 position with a methyl group and a hydroxyalkyl residue was investigated to reduce lipophilicity and potentially form hydrogen bonds with amino acids in the S3 pocket. One such derivative, a 3-hydroxycyclobutyl compound, demonstrated potent thrombin inhibition with an IC50 value of 2 nM.
Crystallographic studies of these inhibitors bound to thrombin have provided surprising insights into the stereochemistry of the most active isomers, guiding further design. For example, the S,S-isomer of a particular derivative was found to be slightly more potent than its R,R-isomer.
Table 1: Thrombin Inhibitory Activity of Selected Derivatives
| Compound | P4 Residue | Thrombin IC50 (nM) |
|---|---|---|
| 41 | Hydroxymethyl | - |
| 42a | Hydroxyethyl (B10761427) (S,S-isomer) | 4 |
| 42b | Hydroxyethyl (R,R-isomer) | 6 |
| 43 | 3-hydroxycyclobutyl | 2 |
Data sourced from a study on neutral, non-prodrug thrombin inhibitors. The specific IC50 for compound 41 was not provided in the source material, but it was noted that thrombin inhibition increased from hydroxymethyl (41) to hydroxyethyl (42a).
Research into Factor Xa Inhibitory Activity and Related SAR Studies
Factor Xa is another critical enzyme in the coagulation cascade, and its inhibitors are widely used as anticoagulants. While a direct synthesis of a Factor Xa inhibitor from this compound is not prominently documented in the reviewed literature, extensive research on the structure-activity relationships (SAR) of Factor Xa inhibitors based on structurally related anthranilamide and diaminobenzamide scaffolds provides valuable insights. These studies highlight the importance of the substituted aminobenzoic acid core in achieving potent and selective inhibition.
SAR studies on anthranilamide-based Factor Xa inhibitors have shown that modifications to the P4 binding motif can significantly impact activity. For example, introducing a basic moiety at the P4 terminus generally leads to more potent Factor Xa inhibitors. The development of diaminobenzoyl-based inhibitors has also been a fruitful area of research, with some compounds showing high potency and selectivity. ebi.ac.uknih.gov
Investigation of Other Pharmacological Targets and Mechanisms
The versatility of the substituted aminobenzoic acid scaffold is further demonstrated by its use in developing inhibitors for other classes of enzymes, particularly protein kinases involved in cancer.
Closely related precursors, such as Methyl 3-hydroxy-4-methoxybenzoate, have been used in the synthesis of Gefitinib, an inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) tyrosine kinases. nih.gov The synthetic route involves a series of reactions including alkylation, nitration, reduction, cyclization, and amination to build the final quinazoline-based inhibitor.
Similarly, 3-methoxy-4-hydroxybenzoic acid has served as a starting material for the synthesis of Bosutinib, a dual inhibitor of Src and Abl kinases. This further underscores the utility of this class of compounds in generating pharmacologically active molecules against a range of important biological targets.
Role in Enzyme Modulation and Receptor Binding Studies
While the primary focus of research on derivatives of this compound has been on the development of specific enzyme inhibitors, the broader implications for enzyme modulation and receptor binding are significant. The successful design of potent and selective inhibitors for thrombin and the conceptual linkage to Factor Xa and kinase inhibitors demonstrate the power of this chemical scaffold to interact with the active sites of various enzymes.
The extensive SAR studies in these areas have generated a wealth of data on how different substituents on the aminobenzoic acid ring affect binding affinity and inhibitory activity. For instance, the exploration of various P4 residues in thrombin inhibitors provides a clear example of how systematic chemical modification can fine-tune the interaction with a specific enzymatic pocket.
Further research into the derivatives of this compound could expand to other enzyme families and receptor systems, leveraging the existing knowledge base to explore new therapeutic applications. The strategic positioning of functional groups on the core ring makes it an ideal candidate for creating libraries of compounds for high-throughput screening against a wide array of biological targets.
Interaction with Cytochrome P450 Enzymes (e.g., CYP3A4 Induction)
A significant aspect of the biological activity of certain derivatives of this compound is their interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Research into a series of thrombin inhibitors, for which this compound was a starting material, revealed that specific derivatives can act as potent inducers of CYP3A4. acs.org
One particular derivative, compound 20a , was identified as a strong inducer of the CYP3A4 enzyme. acs.org This induction was found to occur via the pregnane X receptor (PXR) pathway. The onset for this CYP3A4 induction in human hepatocytes was observed at concentrations above 370 ng/mL. acs.org Further investigation into the structure-activity relationship (SAR) was conducted to mitigate this effect. For instance, derivative 40 , which incorporated an ether oxygen into its structure, demonstrated weaker CYP3A4 induction in a hepatocyte assay, with a no-observed-effect level (NOEL) of 1111 ng/mL. acs.org Ultimately, through structural modifications, derivative 47 was developed, which showed no detectable CYP3A4 induction. acs.org
Table 1: CYP3A4 Induction Data for Selected Derivatives
| Compound | Onset of CYP3A4 Induction in Human Hepatocytes (ng/mL) | Notes |
|---|---|---|
| 20a | > 370 | Strong induction via PXR pathway. |
| 40 | NOEL = 1111 | Weaker induction compared to 20a . |
| 47 | Not Detectable | Successful mitigation of CYP3A4 induction. |
Data sourced from a study on thrombin inhibitors derived from this compound. acs.org
Nuclear Receptor Activation (e.g., PXR Binding)
The induction of CYP3A4 by these derivatives is mechanistically linked to the activation of the pregnane X receptor (PXR), a key nuclear receptor that regulates the expression of drug-metabolizing enzymes. The transactivation of human PXR by compound 20a was observed to start at a minimum efficacious concentration (MEC) of 0.69 μM. acs.org This PXR binding was a significant consideration in the optimization of these compounds. acs.org
To understand the molecular basis of this interaction, cocrystallization experiments were performed with the PXR ligand-binding domain and a related compound, 17 . acs.org The results showed that the compound binds within the PXR ligand-binding pocket, with its chlorophenyl moiety positioned between tryptophan-299 and phenylalanine-288. acs.org For other derivatives, such as those with a 4-hydroxypiperidine (B117109) substituent, a different binding mode was proposed, involving a strong hydrogen bond with histidine-407, which explains their PXR activation properties. acs.org Efforts to reduce PXR transactivation were a central theme in the chemical design process. For example, while the 3-hydroxycyclobutyl derivative 43 was a potent thrombin inhibitor, its PXR transactivation was not diminished. acs.org In contrast, derivative 40 showed strong PXR transactivation with an MEC of 0.26 μM. acs.org
Table 2: PXR Transactivation Data for Selected Derivatives
| Compound | PXR Transactivation (MEC, μM) | Key Findings |
|---|---|---|
| 20a | 0.69 | Initiated research into mitigating PXR binding. |
| 40 | 0.26 | Strong PXR transactivation observed. |
| 43 | Not diminished | Potent thrombin inhibition did not correlate with reduced PXR activation. |
MEC (Minimum Efficacious Concentration) values indicate the onset of PXR transactivation. acs.org
Metabolic Stability and Pharmacokinetic Considerations of Derivatives
Strategies to enhance metabolic stability included "blocking" potential sites of metabolism on the molecules. For instance, a methyl substituent was introduced at the benzylic position in some derivatives to increase their stability against metabolic degradation. acs.org The lipophilicity of the compounds was another critical factor, as highly lipophilic derivatives tended to have high metabolic clearance. acs.org The research aimed to identify modifications that could improve target binding without significantly altering the desired physicochemical properties. acs.org The incorporation of isotopes, such as deuterium, has also been proposed as a potential strategy to achieve greater metabolic stability, which could lead to therapeutic advantages like an extended half-life in the body or a reduction in the required active dose. google.com
Structure Activity Relationship Sar Studies Centered on Methyl 3 Amino 4 Hydroxy 5 Methoxybenzoate Scaffolds
Impact of Substituent Modifications on Biological Efficacy
The biological efficacy of derivatives based on the Methyl 3-amino-4-hydroxy-5-methoxybenzoate scaffold is highly dependent on the nature and position of its functional groups: the amino (-NH2), hydroxyl (-OH), methoxy (B1213986) (-OCH3), and methyl ester (-COOCH3) groups. While comprehensive SAR studies detailing the biological efficacy of a wide range of derivatives from this specific parent compound are not extensively documented in publicly available literature, we can infer potential modification strategies based on synthetic routes applied to analogous structures. mdpi.commdpi.com
Key areas for modification on the aromatic ring include the amino and hydroxyl groups. These sites are chemically active and crucial for forming interactions, such as hydrogen bonds, with biological targets.
Modifications of the Amino Group: The primary amine at the C-3 position is a key site for derivatization. It can be acylated to form amides, alkylated to secondary or tertiary amines, or transformed into various other functional groups. For instance, in studies on related aminobenzoates, the primary amine was found to be important for activity, with substitutions of aliphatic amine groups leading to lower efficacy. researchgate.net This suggests that the size and nature of the substituent at this position are critical.
Modifications of the Hydroxyl Group: The phenolic hydroxyl group at C-4 can be alkylated to form ethers or acylated to form esters. Synthetic procedures for related compounds, such as methyl 3-hydroxy-4-methoxybenzoate, demonstrate the feasibility of alkylating this hydroxyl group with reagents like 1-bromo-3-chloropropane (B140262). mdpi.com Such modifications would significantly alter the hydrogen bonding capability and lipophilicity of the molecule, thereby influencing its biological profile.
Modifications of the Methyl Ester: The ester group at C-1 can be hydrolyzed to the corresponding carboxylic acid or converted to an amide via reaction with various amines. This would introduce different hydrogen bonding patterns and charge states (in the case of the carboxylate), which could profoundly impact target binding and pharmacokinetic properties.
Modifications to the Aromatic Ring: The aromatic ring itself can be further substituted, for example, by nitration followed by reduction, a common strategy in the synthesis of related pharmaceutical intermediates. mdpi.commdpi.com Adding substituents can influence the electronic properties and steric profile of the entire scaffold.
The following table outlines potential modifications to the this compound scaffold and the general impact these changes could have on the molecule's properties.
| Position | Original Group | Potential Modification | Potential Impact on Properties |
| C1 | Methyl Ester (-COOCH3) | Carboxylic Acid (-COOH) | Increases polarity, introduces negative charge at physiological pH. |
| C1 | Methyl Ester (-COOCH3) | Amide (-CONHR) | Modulates hydrogen bonding capacity and lipophilicity. |
| C3 | Amino (-NH2) | Acyl (Amide, -NHCOR) | Increases steric bulk, alters hydrogen bonding. |
| C3 | Amino (-NH2) | Alkyl (-NHR, -NR2) | Increases lipophilicity and basicity, alters steric profile. |
| C4 | Hydroxyl (-OH) | Alkoxy (Ether, -OR) | Removes hydrogen bond donor capability, increases lipophilicity. |
| C4 | Hydroxyl (-OH) | Acyloxy (Ester, -OCOR) | Increases lipophilicity, acts as a potential prodrug. |
This table is generated based on general chemical principles and synthetic examples from related compounds; specific biological efficacy data for these derivatives of this compound is not detailed in the provided search results.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. A QSAR model translates variations in physicochemical properties, described by molecular descriptors, into a predictive equation for activity.
For the this compound scaffold, no specific 2D or 3D-QSAR models were found in the performed searches. The development of a robust QSAR model requires a dataset of structurally related compounds with a wide and consistent range of biological activity data.
Generally, a QSAR study on this scaffold would involve calculating various molecular descriptors for a series of its derivatives. These descriptors fall into several categories:
Electronic Descriptors: Such as partial charges, dipole moment, and energies of frontier orbitals (HOMO/LUMO), which describe a molecule's electronic properties.
Steric Descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., Taft or Verloop parameters), which quantify the size and shape of the molecule.
Hydrophobic Descriptors: Most commonly the partition coefficient (logP) or distribution coefficient (logD), which measure the lipophilicity of the compound.
Topological Descriptors: Numerical indices derived from the 2D representation of the molecule that describe its size, shape, and degree of branching.
Once calculated, these descriptors would be used as independent variables in a statistical analysis, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a model that predicts the biological activity (the dependent variable). nih.gov Such models are invaluable for predicting the activity of newly designed compounds and for providing insights into the structural features that are most important for biological efficacy. mdpi.comnih.gov
Computational Chemistry and Molecular Modeling Applications
Ligand-Protein Docking Simulations
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. For Methyl 3-amino-4-hydroxy-5-methoxybenzoate, these simulations are crucial for identifying potential protein targets and understanding the molecular basis of its bioactivity. Docking studies involving structurally similar compounds, such as vanillic acid derivatives, have shown that the substituted benzoate (B1203000) scaffold can effectively interact with the active sites of various enzymes. sciencegate.appalochana.org These studies provide a framework for investigating the docking of this compound into the binding pockets of therapeutically relevant proteins.
The active site of a protein is the region where a ligand binds and a chemical reaction is catalyzed. A detailed analysis of the active site in complex with this compound can reveal key amino acid residues involved in the interaction. The hydroxyl, amino, and methoxy (B1213986) groups on the benzene (B151609) ring, along with the methyl ester, can participate in a variety of non-covalent interactions, including hydrogen bonds, and van der Waals forces.
A critical aspect of ligand binding is the displacement of water molecules from the active site. The binding of a ligand is entropically favored if it displaces a larger number of water molecules from a binding pocket. Computational methods can quantify the energetic contribution of water displacement, providing a more accurate prediction of binding affinity. For a molecule like this compound, the orientation within the active site that maximizes the displacement of "unhappy" (energetically unfavorable) water molecules would be favored.
The flexibility of both the ligand and the protein is a key determinant of their interaction. Conformational analysis of the this compound-receptor complex involves exploring the different spatial arrangements (conformations) of the ligand within the binding site and the corresponding changes in the protein structure. This analysis helps in identifying the most stable binding pose and understanding the energetic landscape of the binding event. Studies on similar substituted benzoates have highlighted the importance of the rotational freedom of the carboxyl and hydroxyl groups in achieving an optimal fit within a receptor's binding site. researchgate.net
Table 1: Representative Docking Scores of Vanillic Acid Derivatives against a Hypothetical Protein Target
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Vanillic Acid | -6.5 | Arg122, Ser245, Phe350 |
| Methyl Vanillate | -6.8 | Arg122, Tyr248, Phe350 |
| This compound (Predicted) | -7.2 | Arg122, Asp150, Tyr248, Phe350 |
| Vanillin (B372448) | -6.2 | Ser245, His300, Phe350 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from docking studies. The predicted score for this compound is an estimation based on its additional functional groups capable of forming interactions.
Molecular Dynamics Simulations for Binding Affinity Prediction
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing the system to evolve over time under the laws of physics. nih.gov These simulations can be used to calculate the binding free energy of this compound to its target protein, offering a more accurate prediction of binding affinity than docking scores alone. MD simulations can reveal the stability of the ligand-protein complex, the nature of the intermolecular interactions, and the role of solvent molecules in the binding process. mdpi.com By simulating the behavior of the complex over nanoseconds or even microseconds, researchers can gain a deeper understanding of the binding mechanism.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to investigate the electronic properties and reactivity of this compound. nih.gov These calculations can provide valuable information about the molecule's charge distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential. nih.gov The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com For this compound, these calculations can help in understanding its susceptibility to electrophilic and nucleophilic attack, which is crucial for predicting its metabolic fate and potential for covalent interactions with protein targets.
Table 2: Calculated Electronic Properties of Substituted Benzoates
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Methyl Hydroxybenzoate | -6.2 | -1.5 | 4.7 |
| Methyl Methoxybenzoate | -5.9 | -1.2 | 4.7 |
| This compound (Predicted) | -5.5 | -1.0 | 4.5 |
| Methyl Aminobenzoate | -5.4 | -0.9 | 4.5 |
Note: The data in this table is based on general trends observed for substituted benzoates and is for illustrative purposes. The predicted values for this compound are estimations.
In Silico Screening and Virtual Library Design
In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules that are likely to bind to a specific protein target. The scaffold of this compound can serve as a starting point for virtual screening campaigns. nih.gov By searching for commercially available or synthetically accessible compounds with similar structural features, it is possible to identify a diverse set of potential hits for biological testing. nih.gov
Furthermore, the core structure of this compound can be used to design a virtual library of novel derivatives. By systematically modifying the functional groups on the benzene ring and the ester moiety, a large number of new compounds can be generated in silico. These virtual libraries can then be screened against a protein target of interest to identify derivatives with improved binding affinity and selectivity. This approach allows for the rational design of new molecules with optimized pharmacological properties.
Advanced Applications and Future Research Directions
Utilization in Materials Science: Redox-Active Compounds
The inherent chemical structure of Methyl 3-amino-4-hydroxy-5-methoxybenzoate, featuring both hydroxyl and amino groups on a benzene (B151609) ring, suggests its potential as a redox-active molecule. Such compounds are pivotal in materials science, particularly for applications requiring electron transfer and energy storage. The presence of both electron-donating groups (-NH2, -OH, -OCH3) enhances the electron density of the aromatic ring, potentially lowering its oxidation potential and making it a suitable candidate for electrochemical applications.
Redox flow batteries (RFBs) represent a promising technology for large-scale energy storage, and the development of high-performance, cost-effective, and stable electrolytes is a critical area of research. Organic redox-active materials are gaining attention as alternatives to traditional metal-based electrolytes. nih.gov The core of the this compound structure is a substituted catechol, a class of compounds known for their electrochemical activity. psu.edunih.gov The reversible oxidation-reduction of the hydroxyl groups, potentially in concert with the amino group, could enable the storage and release of energy.
Future research would need to focus on characterizing the electrochemical behavior of this compound, including its redox potentials, electron transfer kinetics, and stability over repeated cycling. The table below outlines key electrochemical parameters that would need to be investigated for its potential application in RFBs.
The structural similarity to other redox-active polymers and molecules used in energy storage research, such as those based on TEMPO (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl), further supports the investigation of this compound. nih.govpv-magazine.com
Beyond RFBs, the redox properties of this compound could be harnessed in other electrochemical systems. For instance, it could be explored as a component in supercapacitors, where its ability to undergo rapid faradaic reactions could enhance energy storage capacity. Additionally, its potential to form conductive polymers through electropolymerization could be investigated for applications in sensors or as a coating for corrosion protection. The electrochemical oxidation of related compounds like catecholamines has been extensively studied and could provide a foundational understanding for future work on this molecule. acs.org The interaction of its quinone-like oxidized form with various nucleophiles could also open pathways for its use in electrosynthesis. researchgate.net
Emerging Biomedical Applications Beyond Coagulation Inhibition
While some substituted benzoates have roles in coagulation, the structural features of this compound suggest a broader potential for biomedical applications. Its similarity to vanillin (B372448) and its derivatives, which are known to possess a range of biological activities, provides a strong rationale for further investigation. nih.govbiointerfaceresearch.comebi.ac.uk
Future research could explore its efficacy as an anti-inflammatory, antioxidant, or antimicrobial agent. The phenolic hydroxyl group is a well-known scavenger of reactive oxygen species, suggesting potential antioxidant properties. The combination of functional groups might also enable it to interact with various biological targets, including enzymes and receptors. For example, vanillin analogs have been investigated as inhibitors of cyclooxygenase-1 (COX-1), an enzyme involved in thrombosis. nih.govwisdomlib.org
Chemoinformatic Analysis and Big Data Approaches in Research
Chemoinformatics and big data analysis offer powerful tools to predict the properties and potential applications of molecules like this compound, accelerating research and development. By comparing its structural and electronic features to large databases of known compounds, it is possible to generate hypotheses about its biological activity, toxicity, and physicochemical properties.
In silico studies, such as molecular docking, can be employed to predict its binding affinity to various protein targets. nih.govbiointerfaceresearch.comwisdomlib.org For instance, based on its structural similarity to vanillin derivatives, its potential to interact with targets like the main protease of viruses or enzymes involved in inflammatory pathways could be computationally assessed. nih.govbiointerfaceresearch.com Such studies can prioritize experimental investigations and guide the design of new derivatives with enhanced activity.
Table 2: Potential Chemoinformatic and In Silico Research Areas
| Research Area | Objective |
|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. |
| Molecular Docking | Investigate potential binding to protein targets. nih.govbiointerfaceresearch.comwisdomlib.org |
| ADMET Prediction | Assess absorption, distribution, metabolism, excretion, and toxicity profiles. |
Sustainable Synthesis and Bio-Based Production Considerations
The development of green and sustainable methods for the synthesis of aromatic compounds is a key goal in modern chemistry. mdpi.commdpi.com Traditional chemical syntheses often rely on petroleum-based starting materials and harsh reaction conditions. acs.orguantwerpen.be Bio-based production routes, utilizing renewable feedstocks and biocatalysis, offer a more environmentally friendly alternative.
Future research into the synthesis of this compound could focus on leveraging biosynthetic pathways. For example, pathways for the production of aminobenzoic acids from glucose have been established in metabolically engineered microorganisms like E. coli. mdpi.comtandfonline.comgoogle.com It may be feasible to engineer microbial strains to produce this specific substituted benzoate (B1203000). Lignin, a major component of biomass, is a rich source of aromatic monomers that could also serve as a starting point for the synthesis of this and related compounds. acs.orguantwerpen.be The development of biocatalytic methods for amination and other functional group transformations will be crucial in this endeavor. nih.gov
The principles of green chemistry, such as the use of safer solvents, minimizing waste, and designing for energy efficiency, should guide the development of any new synthetic routes.
Q & A
Q. How can computational chemistry predict interactions between this compound and biological targets?
- Methodology :
- Molecular Docking (AutoDock Vina) : Screen against enzymes (e.g., COX-2) using crystal structures (PDB ID: 1CX2).
- MD Simulations (GROMACS) : Assess binding stability (RMSD < 2 Å over 100 ns) and hydrogen bond occupancy .
- Key Insight : The amino group’s hydrogen bonding with Arg120 in COX-2 may explain anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
